5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide
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Overview
Description
5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxyethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom.
Amidation: The formation of the amide bond by reacting the intermediate with 2-methoxyethylamine.
The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the amide bond to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-N-(2-methoxyethyl)benzamide: Lacks the methyl group on the benzene ring.
5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methyl group in 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-7-5-10(13)8(6-9(7)12)11(15)14-3-4-16-2/h5-6H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQXMQYPNUSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NCCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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